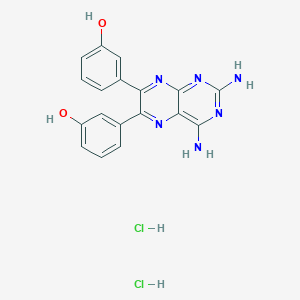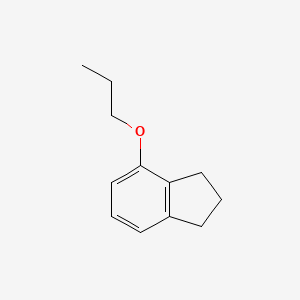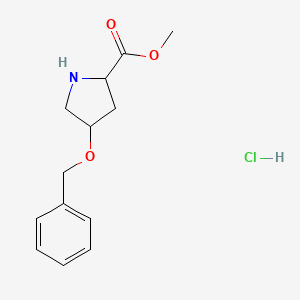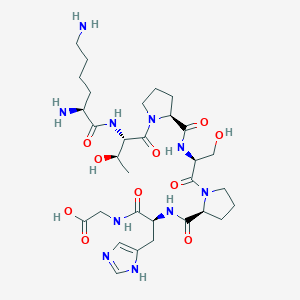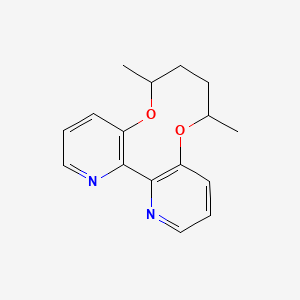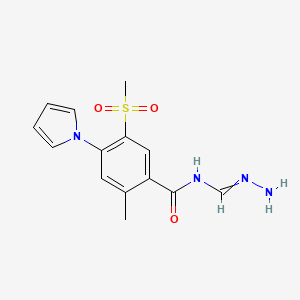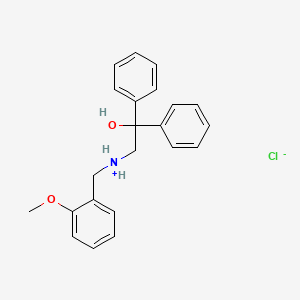
2-hydroxy-N-(2-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride is a complex organic compound with a unique structure that includes a hydroxyl group, diphenylethyl moiety, and a methoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride typically involves multiple steps. One common route starts with the reaction of 2-hydroxy-2,2-diphenylethanol with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the azanium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzophenone derivatives, while reduction can produce diphenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine
In medicine, (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the diphenylethyl moiety can engage in hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Uniqueness
(2-hydroxy-2,2-diphenylethyl)[(2-methoxyphenyl)methyl]azanium chloride is unique due to its combination of functional groups and structural features. Unlike 4-hydroxy-2,5-dimethyl-3(2H)-furanone, which is primarily used for its sensory properties, or 4-hydroxy-2-quinolones, which are known for their biological activities, this compound offers a broader range of applications across different fields.
Eigenschaften
Molekularformel |
C22H24ClNO2 |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
(2-hydroxy-2,2-diphenylethyl)-[(2-methoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-25-21-15-9-8-10-18(21)16-23-17-22(24,19-11-4-2-5-12-19)20-13-6-3-7-14-20;/h2-15,23-24H,16-17H2,1H3;1H |
InChI-Schlüssel |
XCTJSKSAZBWKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C[NH2+]CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


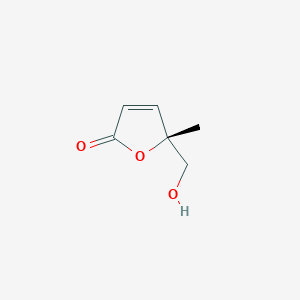
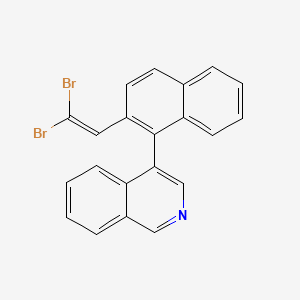
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)

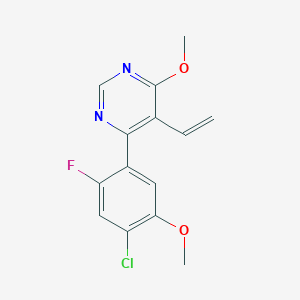
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
